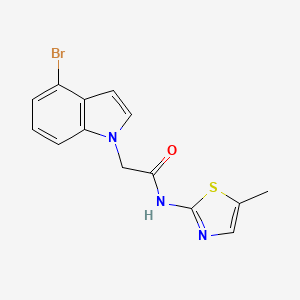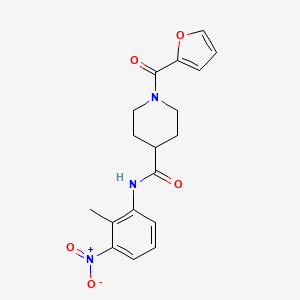![molecular formula C19H22N2O2S B14937429 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937429.png)
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a phenyl group, a tetrahydrobenzo[d]thiazol ring, and a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common method involves the reaction of a 4,5,6,7-tetrahydrobenzo[d]thiazol derivative with a phenyl isothiocyanate, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as a kinase inhibitor, particularly against casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in tumor suppression.
Biological Studies: The compound has been studied for its cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves the inhibition of specific kinases such as CK2 and GSK3β. These kinases are responsible for the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting these kinases, the compound helps maintain the active form of PTEN, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial, antifungal, and anticancer properties.
Tetrahydrobenzo[d]thiazol Derivatives: These compounds share structural similarities and are often studied for their potential in medicinal chemistry.
Uniqueness
What sets 4-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide apart is its dual kinase inhibitory activity, which makes it a promising candidate for targeted cancer therapy. Its unique combination of structural features also allows for diverse chemical modifications, enhancing its potential as a versatile intermediate in drug synthesis .
Properties
Molecular Formula |
C19H22N2O2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c22-17(21-18-20-15-8-4-5-9-16(15)24-18)19(10-12-23-13-11-19)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,20,21,22) |
InChI Key |
CHCMNWMZOUOLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14937351.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
![2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14937359.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14937366.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937384.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B14937415.png)
![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
